2-((3-Chloropyrazin-2-yl)methyl)isoindoline-1,3-dione
Overview
Description
2-((3-Chloropyrazin-2-yl)methyl)isoindoline-1,3-dione is an organic compound with the chemical formula C13H8ClN3O2 and a molecular weight of 273.67 g/mol . It is a white solid that is soluble in common organic solvents such as alcohols and chlorinated hydrocarbons . This compound is often used as a synthetic intermediate in the preparation of other organic compounds and can also serve as an intermediate in the synthesis of insecticides or herbicides .
Mechanism of Action
Target of Action
Similar compounds, such as isoindoline-1,3-diones, have been reported to interact with various biological targets, including the dopamine receptor d3 .
Mode of Action
It is plausible that it interacts with its targets in a manner similar to other isoindoline-1,3-diones, potentially leading to changes in cellular processes .
Biochemical Pathways
Given the potential interaction with dopamine receptors, it may influence neurotransmission and other related pathways .
Result of Action
Similar compounds have been associated with various biological activities, suggesting that this compound may also have significant effects at the molecular and cellular levels .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially affect its activity .
Biochemical Analysis
Biochemical Properties
2-((3-Chloropyrazin-2-yl)methyl)isoindoline-1,3-dione plays a crucial role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to modulate the activity of certain kinases and phosphatases, which are essential for cellular signaling pathways. The compound’s interaction with these enzymes often involves binding to their active sites, leading to either inhibition or activation of their catalytic functions. Additionally, this compound can form complexes with metal ions, further affecting its biochemical properties and interactions .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell proliferation, apoptosis, and differentiation. In particular, the compound can induce apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria . Furthermore, this compound affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to alterations in gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and proteins, altering their structure and function. This binding can result in the inhibition of enzyme activity or the activation of transcription factors, leading to changes in gene expression . Additionally, the compound can interfere with the normal functioning of cellular membranes, affecting ion transport and membrane potential .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been extensively studied. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in cell morphology and viability .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, the compound can have therapeutic effects, such as reducing tumor growth or inflammation . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are often dose-dependent and can be mitigated by adjusting the dosage or using protective agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing 2-((3-Chloropyrazin-2-yl)methyl)isoindoline-1,3-dione involves the reaction of 2-(3-chloropyrazin-2-ylmethyl)-isoindole-1,3-dione with hydrazine in anhydrous dichloromethane (CH2Cl2) under a nitrogen atmosphere. The reaction mixture is then stirred for 2.5 hours, followed by the addition of methanol (MeOH) and heating until the solution becomes homogeneous. The reaction is allowed to stir for 19 hours, resulting in the formation of a white precipitate, which is filtered and washed with ether. The filtrate is concentrated in vacuo, and the concentrate is dissolved in ethyl acetate (EtOAc) and filtered again to remove any remaining precipitate. The final product is obtained by precipitating with hydrochloric acid (HCl) gas and drying in a 40°C oven for 72 hours.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the laboratory synthesis methods can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-((3-Chloropyrazin-2-yl)methyl)isoindoline-1,3-dione can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrazine ring can be substituted with other nucleophiles.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of different oxidation states of the compound.
Common Reagents and Conditions
Hydrazine: Used in the synthesis of the compound.
Dichloromethane (CH2Cl2): Used as a solvent in the reaction.
Methanol (MeOH): Used to homogenize the reaction mixture.
Hydrochloric Acid (HCl) Gas: Used to precipitate the final product.
Major Products Formed
Scientific Research Applications
2-((3-Chloropyrazin-2-yl)methyl)isoindoline-1,3-dione has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2-(3-Chloropyrazin-2-yl)isoindoline-1,3-dione: A closely related compound with similar chemical properties.
2-(3-Bromopyrazin-2-yl)methyl)isoindoline-1,3-dione: A bromine-substituted analog with potentially different reactivity.
Uniqueness
Its ability to undergo multiple types of chemical reactions makes it a versatile compound for synthetic and research purposes .
Properties
IUPAC Name |
2-[(3-chloropyrazin-2-yl)methyl]isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O2/c14-11-10(15-5-6-16-11)7-17-12(18)8-3-1-2-4-9(8)13(17)19/h1-6H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNASFUELNZJJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC=CN=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20727500 | |
Record name | 2-[(3-Chloropyrazin-2-yl)methyl]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20727500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
867165-55-7 | |
Record name | 2-[(3-Chloro-2-pyrazinyl)methyl]-1H-isoindole-1,3(2H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=867165-55-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(3-Chloropyrazin-2-yl)methyl]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20727500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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